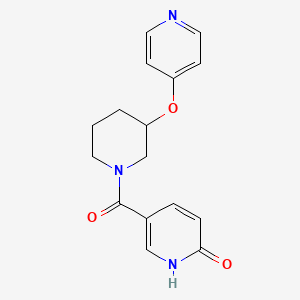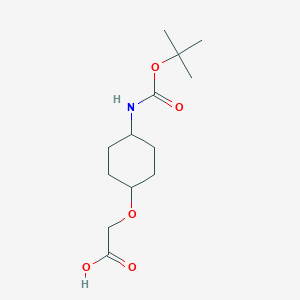![molecular formula C20H17N3O3S B2960093 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide CAS No. 1203245-73-1](/img/structure/B2960093.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activities
Research has highlighted the potential of derivatives similar to the chemical structure of interest in anticancer activities. For instance, compounds synthesized from related structures have shown promising results against lung, breast, and CNS cancer cell lines at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Further, a study on new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings reported significant anticancer activity against several cancer cell lines, highlighting the importance of heterocyclic compounds in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antitumor Evaluation
Various studies have synthesized and evaluated heterocyclic compounds derived from similar structures for their antimicrobial and antitumor properties. One such study involved the synthesis of polyfunctionally substituted heterocyclic compounds demonstrating high inhibitory effects in antiproliferative activity screening against human cancer cell lines (Shams et al., 2010). Moreover, the exploration of sulfonamide derivatives for antimicrobial activity, as well as the assessment of their ADMET properties, has contributed to the understanding of these compounds' potential as drug candidates (Fahim & Ismael, 2019).
Enzyme Inhibition Studies
The enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties has been investigated, with findings indicating substantial activity against yeast alpha-glucosidase and weaker activity against acetylcholinesterase. Such studies are crucial for developing new therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antioxidant Activities
Research into the antioxidant activities of coordination complexes constructed from pyrazole-acetamide derivatives has demonstrated significant potential, with findings supporting the development of compounds with enhanced antioxidant properties (Chkirate et al., 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide have revealed their potential as anti-inflammatory agents, showcasing the diverse applications of such chemical structures in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-19(23-15-6-7-17-18(10-15)26-9-8-25-17)12-27-20-11-16(21-13-22-20)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUFUMIBMKTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



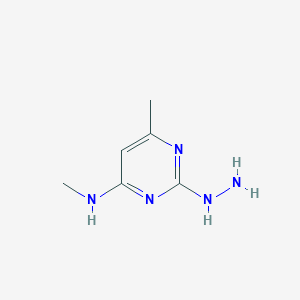
![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)
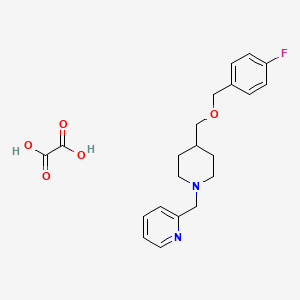
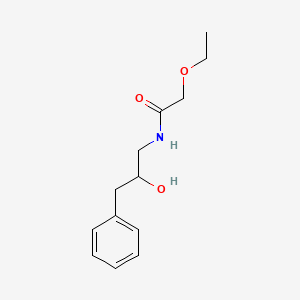

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)
![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)
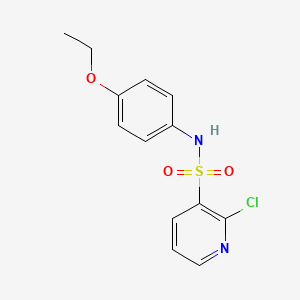
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)
![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)
